4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol (1/1)
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Overview
Description
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol (1/1) is a chemical compound that combines the properties of 4-Methylbenzene-1-sulfonic acid and (2R)-pent-4-en-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol typically involves the sulfonation of toluene to produce 4-Methylbenzene-1-sulfonic acid, followed by the reaction with (2R)-pent-4-en-2-ol. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, 4-Methylbenzene-1-sulfonic acid is produced by the sulfonation of toluene using sulfuric acid. The resulting product is then purified through recrystallization and azeotropic drying. The combination with (2R)-pent-4-en-2-ol is achieved through a controlled reaction process to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different alcohol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and cleaning agents.
Mechanism of Action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The (2R)-pent-4-en-2-ol moiety can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonic acid–(2R)-octan-2-ol (1/1): Similar structure but with a longer carbon chain.
4-Methylbenzene-1-sulfonic acid–(2R)-butan-2-ol (1/1): Similar structure but with a shorter carbon chain.
Uniqueness
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol is unique due to its specific combination of a sulfonic acid group and an unsaturated alcohol. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
634902-49-1 |
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Molecular Formula |
C12H18O4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(2R)-pent-4-en-2-ol |
InChI |
InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-5(2)6/h2-5H,1H3,(H,8,9,10);3,5-6H,1,4H2,2H3/t;5-/m.1/s1 |
InChI Key |
VJECGMNULOFYOR-QDXATWJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CC=C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC=C)O |
Origin of Product |
United States |
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